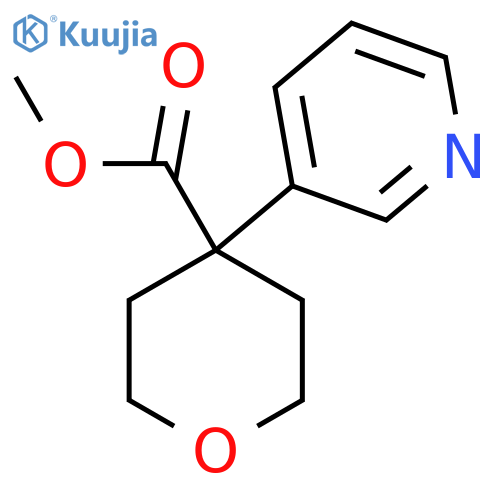

Cas no 1402232-59-0 (Methyl 4-(pyridin-3-yl)oxane-4-carboxylate)

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

- Methyl 4-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxylate

-

- インチ: 1S/C12H15NO3/c1-15-11(14)12(4-7-16-8-5-12)10-3-2-6-13-9-10/h2-3,6,9H,4-5,7-8H2,1H3

- InChIKey: QFBQYBIIKSTGQS-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(=O)OC)(C2C=NC=CC=2)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 48.4

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 214547-1g |

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate |

1402232-59-0 | 1g |

£440.00 | 2022-03-01 | ||

| Chemenu | CM502742-1g |

Methyl4-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxylate |

1402232-59-0 | 97% | 1g |

$527 | 2023-03-07 |

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

Methyl 4-(pyridin-3-yl)oxane-4-carboxylateに関する追加情報

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (CAS No. 1402232-59-0): A Comprehensive Overview

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (CAS No. 1402232-59-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents. Its molecular structure, incorporating both a pyridine ring and an oxane moiety, endows it with distinct chemical properties that make it a valuable candidate for further exploration.

The significance of this compound lies in its potential applications across various domains of chemical biology and drug discovery. The presence of the pyridine ring, a well-known pharmacophore, suggests that it may exhibit interactions with biological targets such as enzymes and receptors. Meanwhile, the oxane group introduces a cyclic ether functionality, which can influence the compound's solubility, metabolic stability, and overall bioavailability. These structural attributes make Methyl 4-(pyridin-3-yl)oxane-4-carboxylate an intriguing subject for synthetic chemists and pharmacologists alike.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases. Among these, compounds that can modulate enzyme activity have shown particular promise. The 4-(pyridin-3-yl)oxane-4-carboxylate scaffold of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate has been explored in several preclinical studies as a potential inhibitor for enzymes involved in metabolic pathways relevant to conditions such as diabetes and obesity. Preliminary findings indicate that derivatives of this compound may exhibit inhibitory effects on key enzymes like PDE4 and GSK-3β, which are implicated in inflammation and glucose metabolism.

The synthesis of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of pyridine derivatives with appropriate electrophiles to form the pyridine ring-substituted intermediate. Subsequent functionalization steps introduce the oxane moiety through cyclization reactions, often employing protecting groups to ensure regioselectivity. The final step involves esterification to yield the methyl ester derivative, which is the desired product.

The structural features of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate also make it a versatile building block for more complex molecules. Researchers have utilized this compound as a precursor in the synthesis of heterocyclic libraries, which are then screened for biological activity. The combination of computational modeling and high-throughput screening techniques has accelerated the discovery process, allowing for rapid identification of lead compounds with potential therapeutic value.

In terms of pharmacokinetic properties, Methyl 4-(pyridin-3-yl)oxane-4-carboxylate exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. Additionally, its stability under various conditions suggests that it may be suitable for long-term storage and transportation without significant degradation. These characteristics make it a practical choice for both laboratory research and potential clinical applications.

The latest advancements in drug discovery have emphasized the importance of structure-based drug design (SBDD). Methyl 4-(pyridin-3-yl)oxane-4-carboxylate, with its well-defined three-dimensional structure, serves as an excellent candidate for SBDD approaches. By integrating X-ray crystallography and molecular dynamics simulations, researchers can gain insights into how this compound interacts with biological targets at an atomic level. This detailed understanding can guide the optimization process to enhance binding affinity and selectivity.

1402232-59-0 (Methyl 4-(pyridin-3-yl)oxane-4-carboxylate) 関連製品

- 1805255-18-8(3-(Difluoromethyl)-4,6-dimethoxypyridine-2-sulfonamide)

- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)

- 667437-25-4(5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)

- 1353975-14-0(2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone)

- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)

- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)

- 1019889-35-0(Onalespib lactate)

- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 2171225-41-3(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)

- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)